

Application Notes and Protocols for Iodometric Titration of Peroxydisulfuric Acid Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Peroxydisulfuric acid*

Cat. No.: *B079392*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Iodometric titration is a highly reliable and precise analytical method for the quantitative determination of oxidizing agents, such as **peroxydisulfuric acid** ($H_2S_2O_8$) and its salts (peroxydisulfates). This technique is particularly relevant in pharmaceutical research and development for quality control of reagents and monitoring chemical reactions involving peroxydisulfates. Peroxydisulfates are potent oxidizing agents used in various applications, including the initiation of polymerization reactions and, more recently, in advanced oxidation processes (AOPs) for the degradation of pharmaceutical pollutants in wastewater.^{[1][2][3]}

The principle of this method involves the reaction of peroxydisulfate with an excess of potassium iodide (KI) in an acidic solution. The peroxydisulfate ion oxidizes the iodide ion to free iodine (I_2). The amount of liberated iodine is then determined by titration with a standardized solution of sodium thiosulfate ($Na_2S_2O_3$) using a starch indicator. The endpoint is visually identified by the sharp disappearance of the deep blue color of the starch-iodine complex.^{[4][5][6]}

This indirect titration method offers high accuracy and is less susceptible to interferences from organic substances compared to other methods for peroxide determination.^[7] Accurate quantification of peroxydisulfate is crucial for ensuring the stoichiometry of chemical reactions and for evaluating the efficiency of processes like the degradation of active pharmaceutical ingredients (APIs).^{[2][8][9]}

Chemical Principles

The iodometric titration of peroxydisulfate is based on two sequential redox reactions:

- Oxidation of Iodide by Peroxydisulfate: The peroxydisulfate ion oxidizes iodide ions to iodine.
$$\text{S}_2\text{O}_8^{2-} + 2\text{I}^- \rightarrow 2\text{SO}_4^{2-} + \text{I}_2$$
^[4]
- Titration of Liberated Iodine with Thiosulfate: The iodine produced in the first reaction is then titrated with a standard solution of sodium thiosulfate. $\text{I}_2 + 2\text{S}_2\text{O}_3^{2-} \rightarrow 2\text{I}^- + \text{S}_4\text{O}_6^{2-}$ (tetrathionate)^[4]

Combining these reactions, the overall stoichiometry shows that one mole of peroxydisulfate is equivalent to two moles of sodium thiosulfate.

Experimental Protocols

Preparation and Standardization of 0.1 M Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) Solution

Materials:

- Sodium thiosulfate pentahydrate ($\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$)
- Potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$), primary standard grade
- Potassium iodide (KI)
- Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H_2SO_4)
- Starch indicator solution
- Deionized water
- Analytical balance, volumetric flasks, burette, pipettes, conical flasks

Protocol for Preparation of 0.1 M $\text{Na}_2\text{S}_2\text{O}_3$ Solution:

- Dissolve approximately 24.8 g of sodium thiosulfate pentahydrate in freshly boiled and cooled deionized water.^{[10][11]}

- Add about 0.2 g of sodium carbonate as a stabilizer to prevent decomposition.[11]
- Transfer the solution to a 1 L volumetric flask and dilute to the mark with deionized water.
- Mix the solution thoroughly and store it in a dark, well-stoppered bottle. Allow the solution to stand for at least a few hours before standardization.[11]

Protocol for Standardization of $\text{Na}_2\text{S}_2\text{O}_3$ Solution:

- Accurately weigh about 0.2 g of dried primary standard potassium dichromate into a 250 mL conical flask.
- Dissolve the $\text{K}_2\text{Cr}_2\text{O}_7$ in 50 mL of deionized water.
- Carefully add 2 g of potassium iodide and 5 mL of concentrated hydrochloric acid or 10 ml of 1 M H_2SO_4 .[12]
- Swirl the flask gently, stopper it, and allow the reaction to proceed in the dark for 5-10 minutes.[4][12]
- Titrate the liberated iodine with the prepared sodium thiosulfate solution until the solution turns a pale yellow.[4]
- Add 2 mL of starch indicator solution, which will produce a deep blue color.[4]
- Continue the titration dropwise, with constant swirling, until the blue color disappears and a clear, greenish solution remains.[4]
- Record the volume of sodium thiosulfate solution used.
- Repeat the titration at least two more times for accuracy.

Data Presentation: Standardization of Sodium Thiosulfate

Trial	Mass of K ₂ Cr ₂ O ₇ (g)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of Na ₂ S ₂ O ₃ (mL)
1				
2				
3				
Average				

Calculation of Molarity:

Molarity of Na₂S₂O₃ = (Mass of K₂Cr₂O₇ × 1000) / (Equivalent weight of K₂Cr₂O₇ × Volume of Na₂S₂O₃ in mL)

The equivalent weight of K₂Cr₂O₇ is its molar mass (294.18 g/mol) divided by 6, which is 49.03 g/eq.

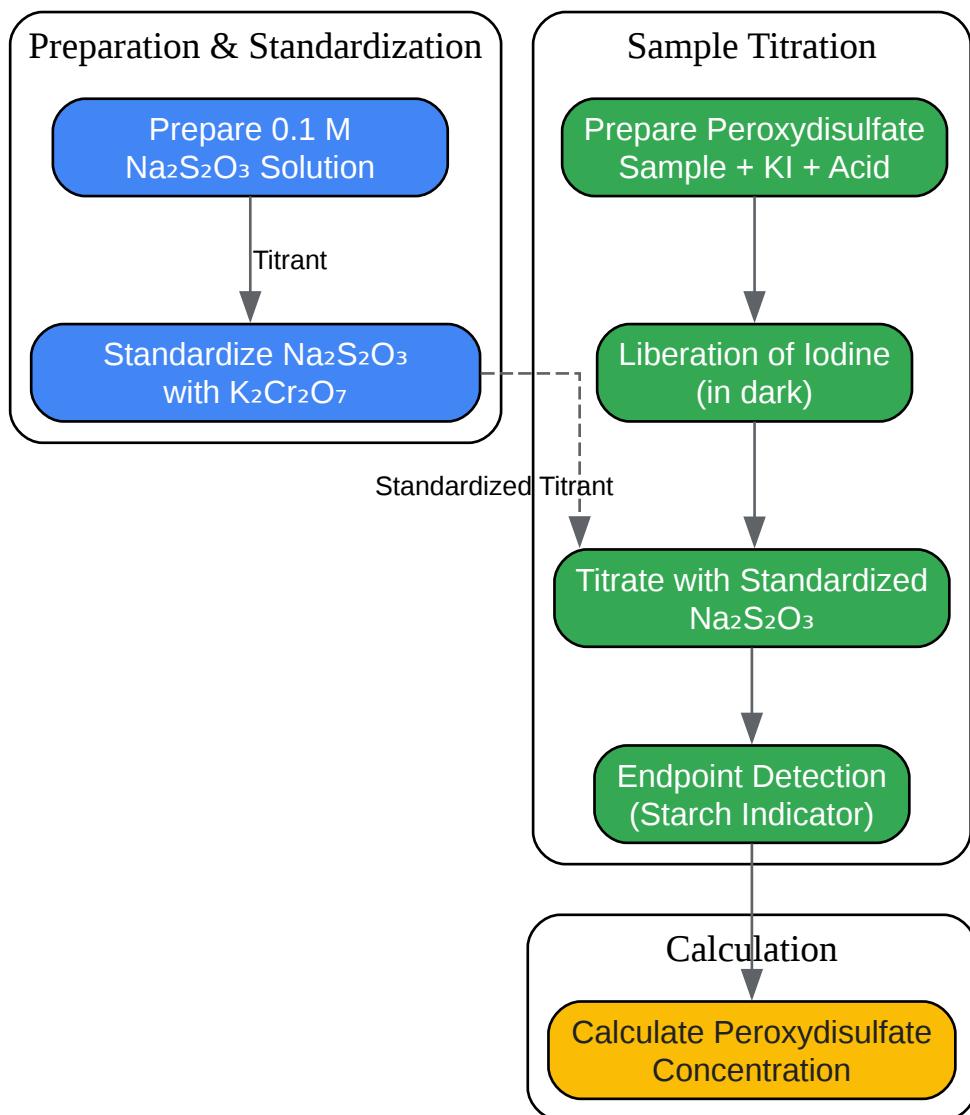
Protocol for Iodometric Titration of Peroxydisulfuric Acid Solution

Materials:

- Peroxydisulfuric acid solution (sample)
- Standardized 0.1 M sodium thiosulfate solution
- Potassium iodide (KI)
- Dilute sulfuric acid (e.g., 2 M)
- Starch indicator solution
- Deionized water
- Pipette, burette, conical flasks

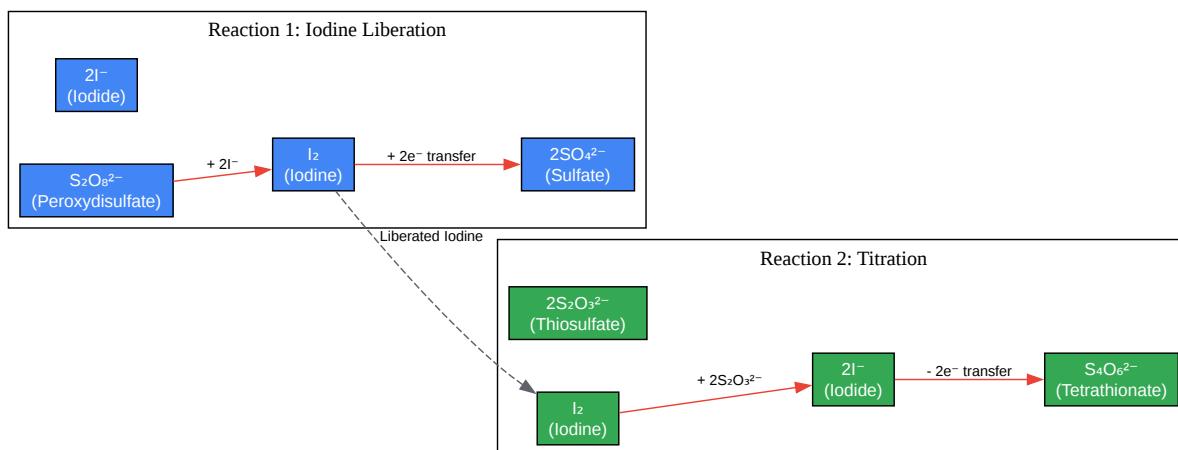
Protocol:

- Pipette a known volume (e.g., 25.00 mL) of the **peroxydisulfuric acid** sample solution into a 250 mL conical flask.
- Add 20 mL of deionized water and 10 mL of dilute sulfuric acid.
- Add approximately 2 g of solid potassium iodide to the flask and swirl to dissolve.
- Cover the flask and allow it to stand in a dark place for 15-20 minutes to ensure the complete reaction between peroxydisulfate and iodide.[13]
- Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.[4]
- Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.[4]
- Continue the titration dropwise with constant swirling until the blue color completely disappears.[4]
- Record the volume of sodium thiosulfate solution used.
- Repeat the titration with two more samples for precision.


Data Presentation: Titration of Peroxydisulfuric Acid

Trial	Volume of Sample (mL)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of Na ₂ S ₂ O ₃ (mL)
1	25.00			
2	25.00			
3	25.00			
Average				

Calculation of Peroxydisulfuric Acid Concentration:


Molarity of H₂S₂O₈ = (Molarity of Na₂S₂O₃ × Volume of Na₂S₂O₃ in L × 1) / (Volume of H₂S₂O₈ sample in L × 2)

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the iodometric titration of peroxydisulfate.

[Click to download full resolution via product page](#)

Caption: Chemical reaction pathway for iodometric titration of peroxydisulfate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Heterogeneous catalytic activation of peroxydisulfate toward degradation of pharmaceuticals diclofenac and ibuprofen using scrap printed circuit board - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterogeneous catalytic activation of peroxydisulfate toward degradation of pharmaceuticals diclofenac and ibuprofen using scrap printed circuit board - RSC Advances

(RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]
- 5. Iodometry - Wikipedia [en.wikipedia.org]
- 6. Iodometric Titration: Principle, Example, Advantages [themasterchemistry.com]
- 7. usptechnologies.com [usptechnologies.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. zenodo.org [zenodo.org]
- 12. researchgate.net [researchgate.net]
- 13. CN103954614A - Method for rapidly measuring concentration of sodium persulfate in aqueous solution - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Iodometric Titration of Peroxydisulfuric Acid Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079392#iodometric-titration-of-peroxydisulfuric-acid-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com